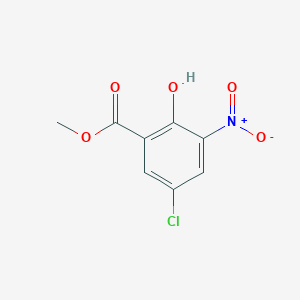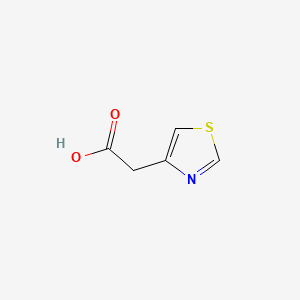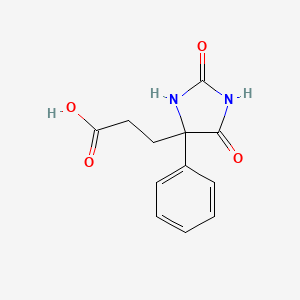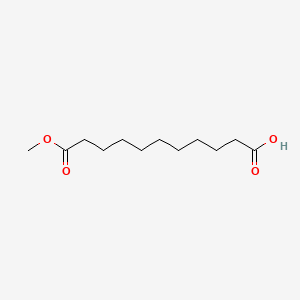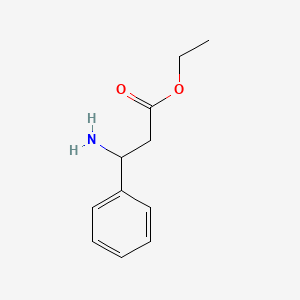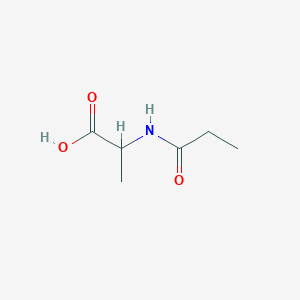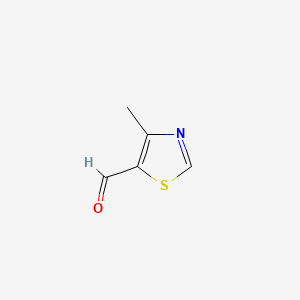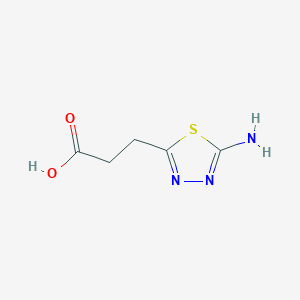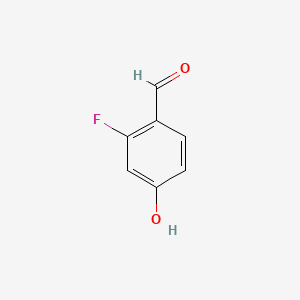
2-氟-4-羟基苯甲醛
描述
2-Fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2 . It is mainly used as an intermediate for physiologically active compounds such as pharmaceuticals or pesticides . Its structure contains fluorine, aldehyde groups, and phenolic hydroxyl groups .
Synthesis Analysis
The synthesis of 2-Fluoro-4-hydroxybenzaldehyde involves several steps . It starts with the reaction of 3-fluorophenol with potassium carbonate and 2-bromopropane in an organic solvent. The mixture is heated to obtain 1-fluoro-3-isopropoxybenzene. This compound is then reacted with a brominating reagent to obtain 1-bromo-2-fluoro-4-isopropoxybenzene. After a Grignard exchange reaction with isopropylmagnesium chloride/tetrahydrofuran solution, 2-fluoro-4-isopropoxybenzaldehyde is obtained. Finally, the compound is reacted with boron trichloride for deprotection .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-hydroxybenzaldehyde consists of a benzene ring substituted with a fluorine atom, a hydroxyl group, and an aldehyde group . The presence of these functional groups allows it to participate in various chemical reactions.Chemical Reactions Analysis
2-Fluoro-4-hydroxybenzaldehyde can participate in various chemical reactions due to the presence of the aldehyde and hydroxyl groups. For instance, it can undergo oxidation reactions where the fluorine can be replaced . It can also form Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
2-Fluoro-4-hydroxybenzaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 254.2±20.0 °C at 760 mmHg, and a flash point of 107.5±21.8 °C . It has a molar refractivity of 34.9±0.3 cm3, and its polar surface area is 37 Å2 .科学研究应用
合成和抗癌活性
由Lawrence等人(2003年)进行的研究探讨了氟代苯甲醛的合成,包括2-氟-4-羟基苯甲醛的类似物,以及它们在制备氟代取代的芪亚烯类化合物中的应用。这些化合物在体外显示出有希望的抗癌性能,特别是在开发抗癌芪亚烯类化合物的氟代类似物方面(Lawrence et al., 2003)。
铜离子检测的化学传感器开发
Gao等人(2014年)利用2-氟-4-羟基苯甲醛的衍生物开发了用于检测铜离子的化学传感器。这些传感器对Cu2+离子显示出选择性,颜色和荧光性质的变化被用于视觉检测和生物成像应用(Gao et al., 2014)。
肾上腺活性分析
Kirk等人(1986年)合成了各种氟代化合物,包括从2-氟-4-羟基苯甲醛衍生的化合物,以研究它们的肾上腺活性。这些化合物表现出改变的α-1肾上腺能受体激动剂的效力,展示了环氟代对肾上腺性质的影响(Kirk et al., 1986)。
真菌代谢中的生物转化潜力
Lauritsen和Lunding(1998年)的研究调查了利用标记氟的底物,包括与2-氟-4-羟基苯甲醛相关的底物,研究真菌Bjerkandera adusta的生物转化潜力。该研究通过真菌代谢检查了新型卤代芳香化合物的产生(Lauritsen & Lunding, 1998)。
固相有机合成的连接剂
Swayze(1997年)探讨了电子富集的苯甲醛衍生物,如2-氟-4-羟基苯甲醛,在固相有机合成中作为连接剂的应用。该研究展示了这些化合物在创建各种二级酰胺方面的潜力(Swayze, 1997)。
安全和危害
作用机制
Target of Action
It is known that this compound is used as an intermediate for physiologically active compounds such as pharmaceuticals or pesticides .
Mode of Action
Its structure contains fluorine, aldehyde groups, and phenolic hydroxyl groups, and these groups can add or replace other functional groups .
Result of Action
It is known that this compound is used as a reagent for the preparation of various physiologically active compounds .
属性
IUPAC Name |
2-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPXRPUBXXCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343078 | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348-27-6 | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Fluoro-4-hydroxybenzaldehyde in the synthesis of the Ruthenium(II)-p-cymene complex and how does this impact the complex's anti-cancer activity?
A1: 2-Fluoro-4-hydroxybenzaldehyde acts as a precursor to a thiosemicarbazone ligand (HL2). This ligand is formed by the condensation reaction of 2-Fluoro-4-hydroxybenzaldehyde with N-(4-methoxybenzyl) thiosemicarbazide. [] The HL2 ligand then reacts with a starting ruthenium complex, [Ru2Cl2(μ-Cl)2(η6-p-cymene)2], to form the final cationic Ruthenium(II)-p-cymene complex. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


